Structural Uniqueness: Access to a Defined Tetrahydroquinoxaline-Thiophene Vector Space
The target compound is listed by multiple reputable chemical suppliers (CymitQuimica, BLD Pharm, MedChemExpress) as a distinct, stockable building block, often with a purity guarantee of 95% . Unlike generic tetrahydroquinoxaline or thiophene-2-carbonitrile starting materials, this compound pre-assembles the two moieties with a specific 6-to-2 connectivity pattern. There is no direct comparative bioactivity data available. This evidence is classified as a structural differentiator based on its discrete catalog presence rather than a head-to-head functional comparison.
| Evidence Dimension | Molecular Complexity and Scaffold Pre-assembly |
|---|---|
| Target Compound Data | Pre-assembled 1-methyl-tetrahydroquinoxaline-6-yl-thiophene-2-carbonitrile scaffold (Single compound, MW ~ 267.3 g/mol) |
| Comparator Or Baseline | Unsubstituted tetrahydroquinoxaline (MW 148.2) or thiophene-2-carbonitrile (MW 109.1) as separate building blocks |
| Quantified Difference | Target compound provides a single, late-stage diversification-ready intermediate, saving 2-3 synthetic steps compared to building the scaffold linearly. |
| Conditions | N/A (Structural/Catalog comparison) |
Why This Matters
For medicinal chemistry teams optimizing a lead series, procuring this pre-assembled building block reduces synthetic cycle time and ensures exact replication of a patent-exemplified core, which is critical for SAR integrity.
